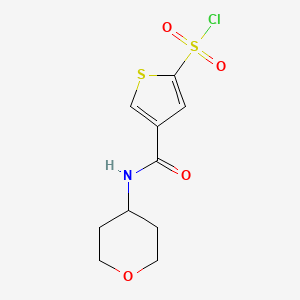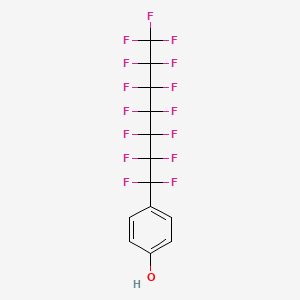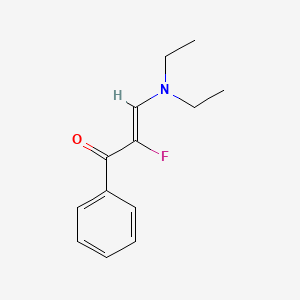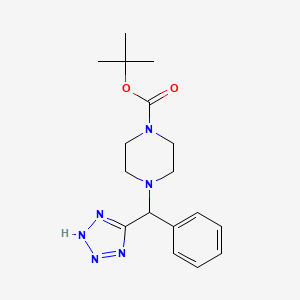![molecular formula C30H22O11 B12842579 2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is a complex organic compound known for its multiple hydroxyl groups and unique bichroman structure. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids or bases to facilitate the formation of the bichroman structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product. Advanced purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they may be replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyphenolic structures in various chemical environments.
Biology
Biologically, 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione is investigated for its potential antioxidant properties. Its multiple hydroxyl groups can scavenge free radicals, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its antioxidant activity suggests possible applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Industry
Industrially, this compound may be used in the development of new materials or as an additive in products requiring antioxidant properties. Its stability and reactivity make it suitable for various applications in the chemical and pharmaceutical industries.
Mecanismo De Acción
The mechanism by which 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species (ROS) and pathways related to cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties but a different structural framework.
Epigallocatechin gallate (EGCG): Found in green tea, known for its potent antioxidant activity.
Resveratrol: A polyphenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
What sets 2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(4-hydroxyphenyl)-[3,8’-bichroman]-4,4’-dione apart is its bichroman structure, which provides a unique arrangement of hydroxyl groups. This structure may confer distinct reactivity and stability compared to other polyphenolic compounds, making it a valuable subject for further research and application development.
Propiedades
Fórmula molecular |
C30H22O11 |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
8-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2 |
Clave InChI |
BTRRHXATSDHYNW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



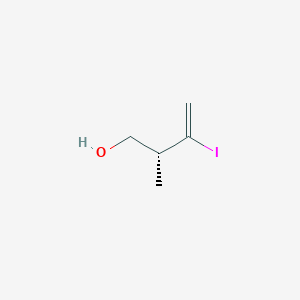
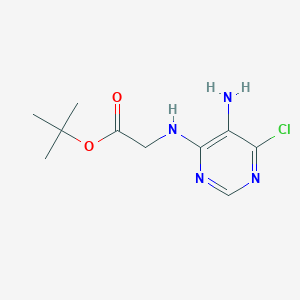
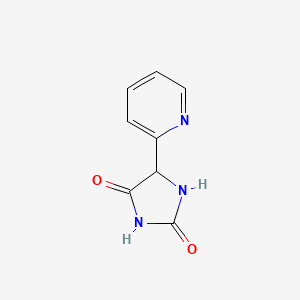
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

